molecular formula C28H27FN4O2 B2520490 N-ethyl-2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide CAS No. 955489-15-3

N-ethyl-2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

Cat. No.: B2520490
CAS No.: 955489-15-3
M. Wt: 470.548
InChI Key: MCXYCFLGWXUUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like Fluorine-19 NMR. The unique attributes of fluorine nuclei make the 19F NMR spectra easy to interpret, providing a wealth of molecular structure information as well as its associated chemical environment .

Scientific Research Applications

Antimicrobial and Antituberculosis Activities

Research has shown that compounds with structural similarities to N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide exhibit promising antimicrobial and antituberculosis properties. Novel benzimidazole derivatives synthesized from 4-fluoro-3-nitrobenzoic acid displayed significant antimycobacterial activity against Mycobacterium tuberculosis strains, highlighting their potential in the development of new antituberculosis agents (Yoon et al., 2013).

Anticancer Potential

The structural frameworks similar to N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide have been explored for their anticancer activities. A study described the synthesis and in vitro evaluation of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, showing significant cytotoxic effects against human chronic myelogenous leukemia cells, indicating the potential for further development as an anticancer agent (Mohideen et al., 2017).

Anti-Alzheimer's Activity

N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives, echoing the structural motif of N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide, were synthesized and evaluated for their anti-Alzheimer's activity. These analogs were designed based on the lead compound donepezil and exhibited excellent profiles in anti-Alzheimer's assays, underscoring their potential utility in managing this disease (Gupta et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives, with structural elements reminiscent of N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds demonstrated significant inhibitory effects on Src kinase and cell proliferation in various cancer cell lines, offering insights into the design of new anticancer therapies (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-ethyl-2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O2/c1-2-32(23-8-4-3-5-9-23)27(35)19-33-25-11-7-6-10-24(25)30-28(33)21-16-26(34)31(18-21)17-20-12-14-22(29)15-13-20/h3-15,21H,2,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXYCFLGWXUUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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